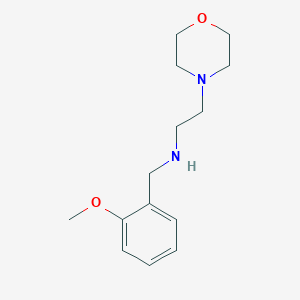
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a methoxybenzyl group and a morpholinylethyl group. The methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) and a methyl (CH2) substituent. The morpholinylethyl group consists of a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) with an ethyl (CH2CH2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the methoxybenzyl and morpholinylethyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Generally, the methoxy group in the methoxybenzyl part could potentially undergo demethylation reactions under acidic conditions, and the amine in the morpholinylethyl part could participate in various reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives are often involved in the synthesis of complex molecules due to their reactivity and ability to form bonds with a variety of functional groups. Bektaş et al. (2007) synthesized Mannich base derivatives using morpholine and other amines, showcasing the versatility of these compounds in creating new chemical structures with potential biological activities (Bektaş et al., 2007). Behr et al. (2000) reported the hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines like morpholine, leading to compounds with good to excellent yields, indicating the potential of these amines in surfactant substrate synthesis (Behr et al., 2000).
Applications in Polymer Science
The compound's derivatives are also utilized in polymer science. Bütün et al. (2001) described the selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers. They used 2-(N-morpholino)ethyl methacrylate (MEMA), among others, to create novel cationic diblock copolymers, indicating the importance of such amines in the development of smart materials with reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).
Biological and Medicinal Applications
In biological and medicinal contexts, compounds synthesized using (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives have shown promise. For instance, Cai Zhi (2010) synthesized a molecule using morpholine and observed its structure and antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Cai Zhi, 2010). Similarly, a study by AlKaissi et al. (2015) synthesized a new series of morpholine derivatives and evaluated their antibacterial and antifungal activities, further demonstrating the pharmaceutical relevance of these compounds (AlKaissi et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVIWMAMZMWHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
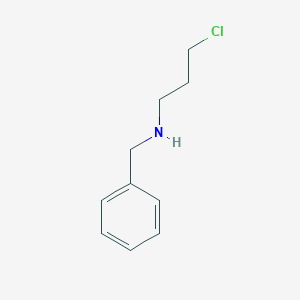
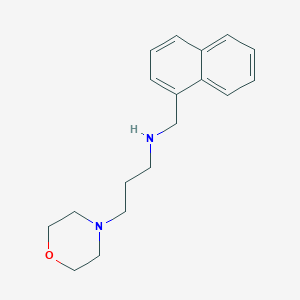
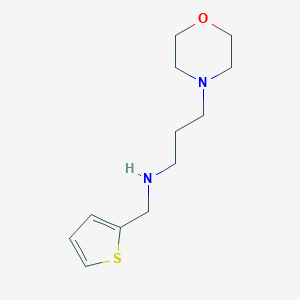
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
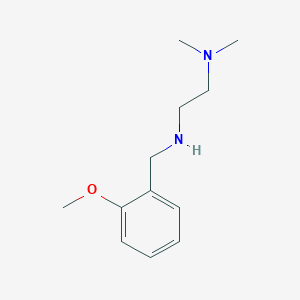
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
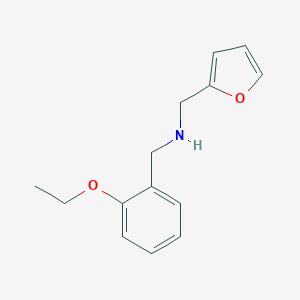
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)